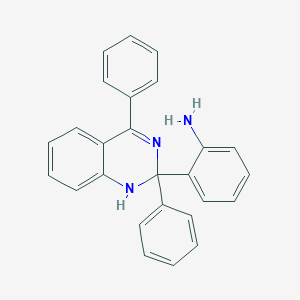

2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline typically involves a multi-step process. One common method includes the condensation of isatoic anhydride with aromatic aldehydes and substituted aniline. This reaction is often catalyzed by a Brønsted amino acid ionic liquid, such as prolinium methane sulphonate, under solvent-free conditions . The reaction conditions usually involve heating the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have been studied for their biological activities .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline exhibit significant anti-inflammatory and analgesic activities. Similar compounds have been shown to interact with biological targets involved in pain pathways, suggesting that this class may be effective in treating conditions like arthritis or chronic pain disorders .

Anticancer Activity

The compound's structural complexity allows for modifications that may enhance its interaction with cancer cell targets. Preliminary studies suggest that derivatives could act as anticancer agents by inhibiting specific pathways involved in tumor growth .

Study on Binding Affinity

A study evaluating the binding affinity of this compound at molecular targets utilized techniques such as molecular docking and competitive binding assays. Results indicated a favorable interaction profile with key receptors involved in inflammation and cancer progression .

In a recent investigation, the biological activity of synthesized derivatives was assessed using the MTT assay to determine cytotoxicity against various cancer cell lines. The findings revealed that certain modifications to the aniline group significantly increased cytotoxic effects compared to the parent compound .

Mechanism of Action

The mechanism of action of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its binding to the Leishmania major pteridine reductase 1 protein, inhibiting the enzyme’s function and leading to the death of the parasite . The compound’s anticancer properties are believed to result from its ability to interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydroquinazolin-4(1H)-one: This compound shares a similar quinazoline core structure and exhibits comparable biological activities.

2-(4-Fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: Another derivative with similar pharmacological properties.

Uniqueness

What sets 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain biological targets, making it a promising candidate for drug development .

Biological Activity

2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C26H21N3 with a molecular weight of 397.46 g/mol. It features a quinazoline core that is known for various pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Topoisomerase IIα Inhibition : This compound has shown promising results as an inhibitor of topoisomerase IIα, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells.

- Antiproliferative Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (HCT15) and cervical cancer (HeLa) cells. The structure-activity relationship studies suggest that specific substituents enhance the compound's efficacy against these cell lines.

- Enzyme Interaction : The binding affinity and interaction with target enzymes have been investigated using molecular docking studies, revealing how structural modifications can influence biological activity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various derivatives of quinazoline compounds found that modifications at the 4-position significantly enhanced topoisomerase IIα inhibitory activity. Compounds with electron-donating groups showed improved antiproliferative activity against HCT15 cells, with IC50 values ranging from 15 to 30 µM depending on the substituent's nature .

| Compound | Substituent | IC50 (µM) | Cell Line |

|---|---|---|---|

| A | -CF3 | 18 | HCT15 |

| B | -OCF3 | 22 | HeLa |

| C | -OH | 25 | HCT15 |

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that compound interactions with topoisomerase IIα led to the formation of a cleavage complex, effectively trapping the enzyme-DNA complex and preventing proper DNA replication . This mechanism was confirmed through EtBr displacement assays and molecular docking simulations.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Electron-donating groups at specific positions enhance biological activity.

- Hydrophobic interactions are critical for binding affinity to target proteins.

- The presence of multiple phenyl rings contributes to increased potency against cancer cell lines.

Properties

CAS No. |

114311-18-1 |

|---|---|

Molecular Formula |

C26H21N3 |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

2-(2,4-diphenyl-1H-quinazolin-2-yl)aniline |

InChI |

InChI=1S/C26H21N3/c27-23-17-9-8-16-22(23)26(20-13-5-2-6-14-20)28-24-18-10-7-15-21(24)25(29-26)19-11-3-1-4-12-19/h1-18,28H,27H2 |

InChI Key |

GFSNUTFWRLWHDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(NC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.